molecular formula C11H12N4O5 B13847506 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]

2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]

Cat. No.: B13847506
M. Wt: 280.24 g/mol
InChI Key: YPZRLCZNYHHBQT-XFXZXTDPSA-N
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Description

2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is a derivative of 2,3-pentanedione, which is a diketone. This compound is a dinitrophenylhydrazone (DNPH) derivative, often used in analytical chemistry to detect the presence of carbonyl compounds. It is particularly useful in the detection of 2,3-pentanedione in various samples, including tobacco smoke .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is synthesized through a nucleophilic addition-elimination reaction. The reaction involves the addition of 2,4-dinitrophenylhydrazine to 2,3-pentanedione, followed by the elimination of water to form the hydrazone derivative . The reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] primarily undergoes nucleophilic addition-elimination reactions. It can also participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives .

Common Reagents and Conditions

    Reagents: 2,4-Dinitrophenylhydrazine, 2,3-Pentanedione

    Conditions: Acidic medium, controlled temperature, and pH

Major Products Formed

The major product formed from the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine is the hydrazone derivative, 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] .

Mechanism of Action

The mechanism of action of 2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of 2,3-pentanedione, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone] is unique due to its specific application in detecting 2,3-pentanedione in various samples. Its ability to form stable hydrazone derivatives makes it particularly useful in analytical chemistry .

Properties

Molecular Formula

C11H12N4O5

Molecular Weight

280.24 g/mol

IUPAC Name

(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-one

InChI

InChI=1S/C11H12N4O5/c1-3-9(7(2)16)12-13-10-5-4-8(14(17)18)6-11(10)15(19)20/h4-6,13H,3H2,1-2H3/b12-9-

InChI Key

YPZRLCZNYHHBQT-XFXZXTDPSA-N

Isomeric SMILES

CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C

Origin of Product

United States

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